molecular formula C18H23BrN2O B223842 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1507-85-3

1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No. B223842
CAS RN: 1507-85-3
M. Wt: 363.3 g/mol
InChI Key: PAUUMXXIFVWHLA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, also known as BRD-K4477, is a chemical compound with potential therapeutic applications in the field of neuroscience. It belongs to the class of compounds known as diazabicyclooctanes, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and analgesic effects.

Mechanism Of Action

The precise mechanism of action of 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is not yet fully understood, but it is thought to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and analgesic effects.

Biochemical And Physiological Effects

Studies have shown that 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. These effects may underlie its therapeutic potential in the treatment of psychiatric and neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in laboratory experiments is its potency and selectivity for the dopamine D2 and serotonin 5-HT2A receptors. However, its relatively complex synthesis may limit its widespread use in research.

Future Directions

There are several potential directions for future research on 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. One area of interest is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications in the treatment of psychiatric and neurological disorders. Finally, investigations into the safety and tolerability of 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one will be necessary before it can be considered for clinical use.

Synthesis Methods

The synthesis of 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde with (S)-proline to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with 3-bromopropiophenone to form the final product.

Scientific Research Applications

1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been the subject of several scientific studies aimed at investigating its potential therapeutic applications. One such study found that the compound exhibited potent antipsychotic effects in animal models of schizophrenia, suggesting that it may be a promising candidate for the treatment of this disorder. Another study demonstrated that 1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one had analgesic effects in a rat model of neuropathic pain, indicating that it may be useful for the treatment of chronic pain conditions.

properties

CAS RN

1507-85-3

Product Name

1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

Molecular Formula

C18H23BrN2O

Molecular Weight

363.3 g/mol

IUPAC Name

1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C18H23BrN2O/c1-2-18(22)21-16-8-9-17(21)13-20(12-16)10-4-6-14-5-3-7-15(19)11-14/h3-7,11,16-17H,2,8-10,12-13H2,1H3/b6-4+

InChI Key

PAUUMXXIFVWHLA-GQCTYLIASA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC=C3)Br

SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC=C3)Br

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC=C3)Br

synonyms

3-(3-Bromo-3-phenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane

Origin of Product

United States

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